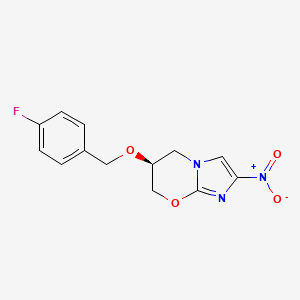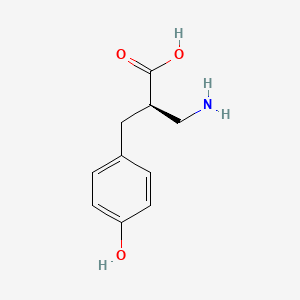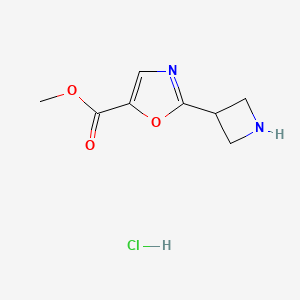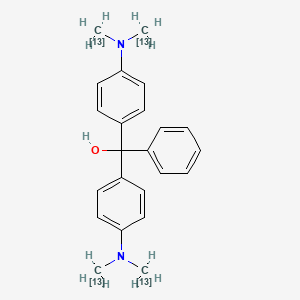
Solvent Green 1-13C4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Solvent Green 1-13C4 is a stable isotope-labeled compound used primarily in analytical and research applications. It is a derivative of Solvent Green 1, with four carbon atoms replaced by their 13C isotopes. This labeling allows for precise tracking and analysis in various scientific studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Solvent Green 1-13C4 typically involves the incorporation of 13C-labeled carbon atoms into the molecular structure of Solvent Green 1. This can be achieved through various synthetic routes, including:
Grignard Reaction: Utilizing 13C-labeled methyl magnesium bromide to introduce the labeled carbon atoms.
Friedel-Crafts Alkylation: Employing 13C-labeled alkyl halides in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using the aforementioned methods, with stringent control over reaction conditions to ensure high purity and yield. The process typically includes:
Reaction Optimization: Fine-tuning temperature, pressure, and catalyst concentration.
Purification: Using techniques such as chromatography and recrystallization to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
Solvent Green 1-13C4 undergoes various chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form corresponding oxides.
Reduction: Can be reduced using reducing agents like sodium borohydride.
Substitution: Undergoes nucleophilic substitution reactions with halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or aryl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted aromatic compounds.
Aplicaciones Científicas De Investigación
Solvent Green 1-13C4 has a wide range of applications in scientific research, including:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic labeling to study biological pathways.
Medicine: Utilized in drug development and pharmacokinetic studies.
Industry: Applied in quality control and safety testing of products.
Mecanismo De Acción
The mechanism of action of Solvent Green 1-13C4 involves its interaction with specific molecular targets, allowing for precise tracking and analysis. The labeled carbon atoms enable researchers to follow the compound’s pathway through various reactions and processes, providing valuable insights into reaction mechanisms and biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
Solvent Green 1: The non-labeled version of Solvent Green 1-13C4.
Solvent Green 3: Another green solvent used in similar applications but with a different molecular structure.
Solvent Yellow 1: A yellow solvent with similar properties but different applications.
Uniqueness
This compound is unique due to its stable isotope labeling, which allows for precise tracking and analysis in scientific research. This feature distinguishes it from other similar compounds and makes it particularly valuable in studies requiring high accuracy and specificity.
Propiedades
Fórmula molecular |
C23H26N2O |
|---|---|
Peso molecular |
350.4 g/mol |
Nombre IUPAC |
bis[4-[di((113C)methyl)amino]phenyl]-phenylmethanol |
InChI |
InChI=1S/C23H26N2O/c1-24(2)21-14-10-19(11-15-21)23(26,18-8-6-5-7-9-18)20-12-16-22(17-13-20)25(3)4/h5-17,26H,1-4H3/i1+1,2+1,3+1,4+1 |
Clave InChI |
LXHOGENDFZKPSF-JCDJMFQYSA-N |
SMILES isomérico |
[13CH3]N([13CH3])C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)N([13CH3])[13CH3])O |
SMILES canónico |
CN(C)C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)N(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Methyl-5-(4-phenethylpiperazin-1-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B12947042.png)
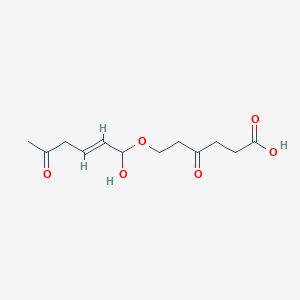

![N-(4-{[(2H-Benzimidazol-2-ylidene)methyl]amino}phenyl)acetamide](/img/structure/B12947059.png)
![(R)-2-(tert-Butoxycarbonyl)-5-oxa-2-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B12947071.png)
![2-Methyl-9-phenyl-4-oxa-1-azaspiro[5.5]undecane](/img/structure/B12947079.png)

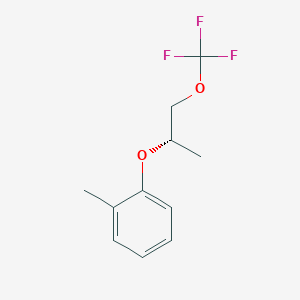
![2-[(Benzenesulfonyl)amino]-N-[3-(1H-imidazol-1-yl)propyl]benzamide](/img/structure/B12947088.png)

